

# 4-(BenzylOxy)-3-hydroxybenzaldehyde molecular weight and formula

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## Compound of Interest

Compound Name:	4-(BenzylOxy)-3-hydroxybenzaldehyde
Cat. No.:	B024091

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## An In-depth Technical Guide to 4-(BenzylOxy)-3-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of **4-(BenzylOxy)-3-hydroxybenzaldehyde**, a key organic intermediate in the synthesis of various pharmaceutical compounds. The document details its chemical properties, a standard synthesis protocol, and explores the biological activities and associated signaling pathways of structurally related compounds, offering valuable insights for researchers, scientists, and professionals in drug development.

## Core Chemical Properties

**4-(BenzylOxy)-3-hydroxybenzaldehyde**, also known as 3-Hydroxy-4-(phenylmethoxy)benzaldehyde, is a phenolic aldehyde derivative. Its core physicochemical properties are summarized below.

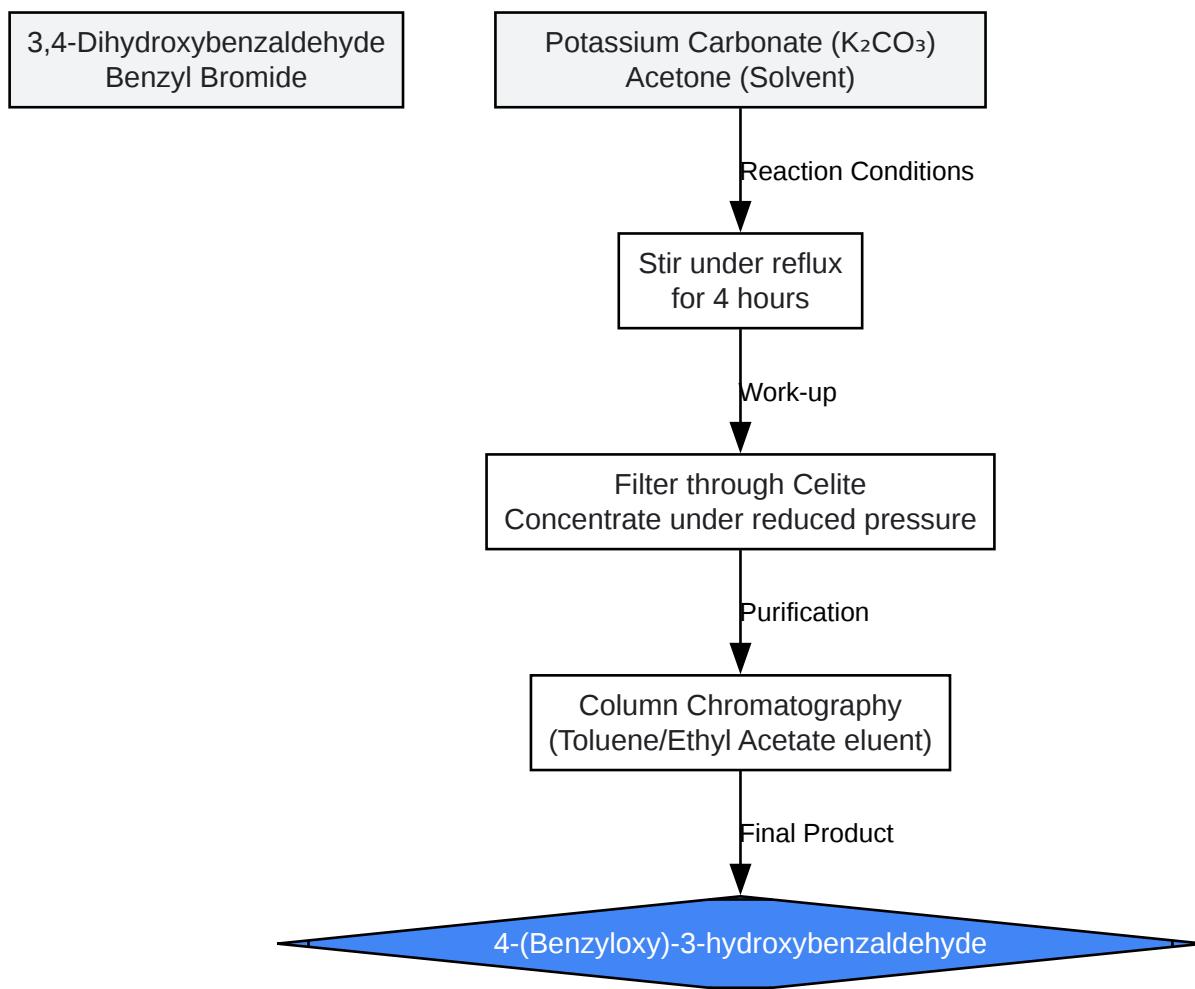
Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>12</sub> O <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	228.24 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	4049-39-2	<a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	120-122 °C	<a href="#">[3]</a>
Boiling Point	403.3 ± 30.0 °C (Predicted)	<a href="#">[3]</a>
Density	1.238 ± 0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Appearance	Off-White to Light Brown Solid	<a href="#">[3]</a>
Solubility	Slightly soluble in Chloroform and Methanol	<a href="#">[3]</a>

## Synthesis of 4-(Benzylxy)-3-hydroxybenzaldehyde

This compound is primarily used as a critical intermediate in the synthesis of more complex molecules, including pharmaceuticals.[\[4\]](#) A common laboratory-scale synthesis involves the selective benzylation of 3,4-dihydroxybenzaldehyde.

## Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **4-(Benzylxy)-3-hydroxybenzaldehyde**.



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Caption: Workflow for the synthesis of **4-(Benzyl)-3-hydroxybenzaldehyde**.

## Detailed Experimental Protocol

The synthesis is achieved by reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a weak base.<sup>[3]</sup>

- Dissolution: Dissolve 3,4-dihydroxybenzaldehyde (14.7 mmol) in acetone (150 mL).
- Addition of Reagents: Add potassium carbonate (22.1 mmol) and benzyl bromide (14.7 mmol) to the solution.
- Reaction: Stir the reaction mixture under reflux conditions for 4 hours.

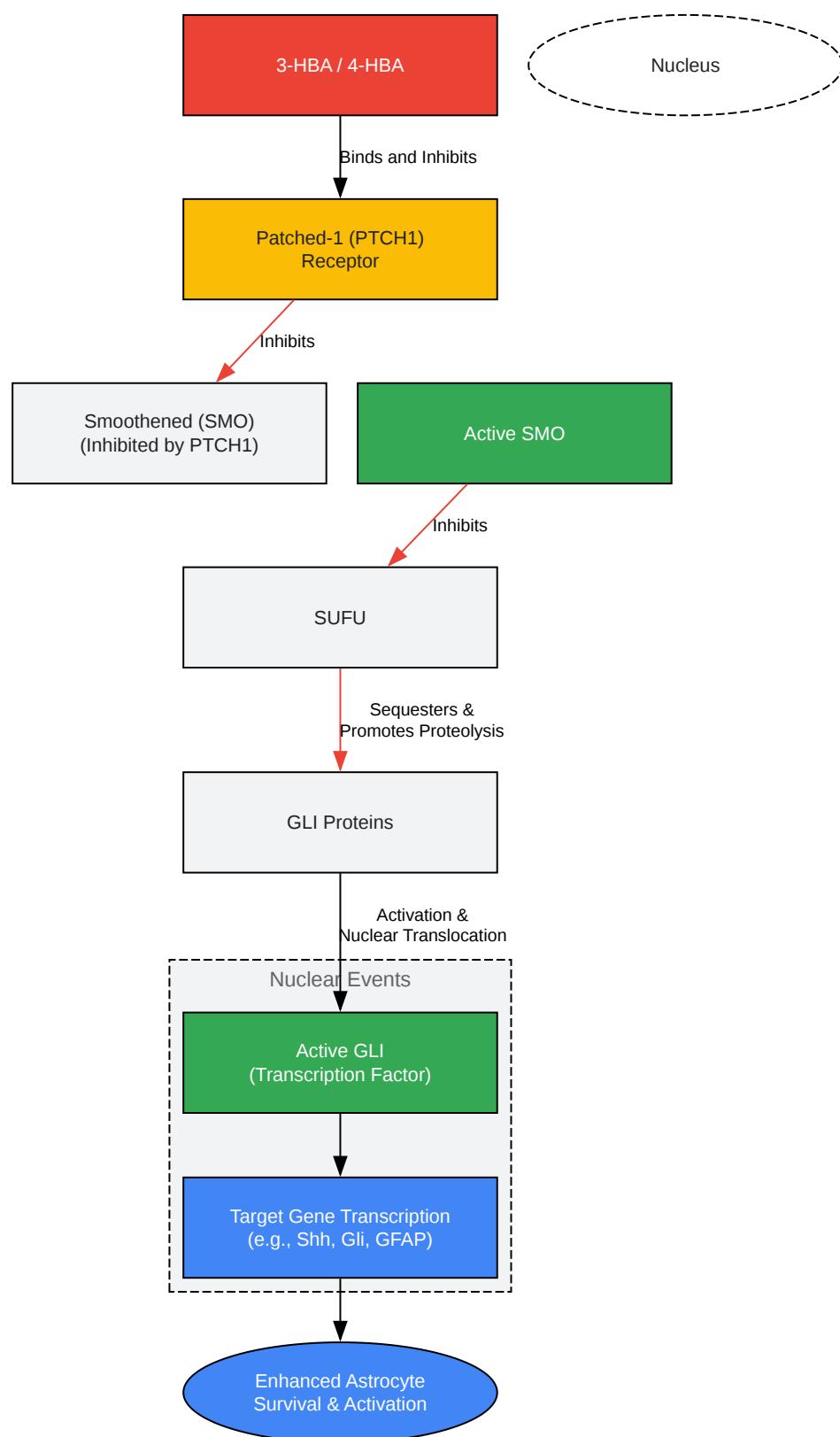
- Work-up: After the reaction is complete, filter the mixture through Celite® to remove solid potassium salts. Concentrate the filtrate under reduced pressure to remove the acetone.
- Purification: Purify the resulting residue by column chromatography using a toluene/ethyl acetate (13:1, v/v) mixture as the eluent. This yields **4-(benzyloxy)-3-hydroxybenzaldehyde** as colorless prismatic crystals.<sup>[3]</sup>

## Biological Activity of Related Hydroxybenzaldehydes

While **4-(BenzylOxy)-3-hydroxybenzaldehyde** is primarily a synthetic intermediate, related compounds like 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (4-HBA) have demonstrated significant biological activity. Studies have shown they can enhance intracellular antioxidant activity and promote the survival of mouse astrocytes, partly through the activation of the Sonic Hedgehog (Shh) signaling pathway.<sup>[5][6]</sup>

## Sonic Hedgehog (Shh) Signaling Pathway Activation

The Shh pathway plays a crucial role in cellular proliferation and differentiation. The activation of this pathway by 3-HBA and 4-HBA has been shown to protect astrocytes from apoptosis induced by external stressors.<sup>[5][6]</sup>



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Caption: Activation of the Shh signaling pathway by hydroxybenzaldehydes.

# Key Experimental Protocols for Biological Activity Assessment

The following protocols are standard methods used to evaluate the cytoprotective and signaling effects of compounds like 3-HBA and 4-HBA on astrocytes.[\[6\]](#)

## Quantitative Data from Cited Experiments

Parameter	Condition / Value
Compounds Tested	3-Hydroxybenzaldehyde (3-HBA), 4-Hydroxybenzaldehyde (4-HBA)
Cell Type	Mouse Astrocytes
Stressor Agent	Angiostrongylus cantonensis young adults excretory/secretory products (ESPs)
Stressor Concentration	250 µg/ml
Compound Pretreatment Time	12 hours
Compound Concentrations	0.1 mM and 0.5 mM
Stressor Incubation Time	12 hours

## Cell Viability Assay (WST-8 / CCK-8)

This assay measures cell viability by quantifying the reduction of a highly water-soluble tetrazolium salt (WST-8) to a water-soluble formazan dye by cellular dehydrogenases.

- Cell Seeding: Seed astrocytes in 96-well plates and culture until they reach the desired confluence.
- Pretreatment: Pre-treat the cells with varying concentrations of the test compound (e.g., 0.1 and 0.5 mM of 3-HBA or 4-HBA) for 12 hours.
- Stressor Addition: Add the stressor agent (e.g., 250 µg/ml ESPs) to the wells and incubate for another 12 hours.

- Reagent Addition: Add WST-8 reagent to each well according to the manufacturer's instructions.
- Incubation: Incubate the plate for 1-4 hours at 37°C.
- Measurement: Measure the absorbance of the formazan dye at 450 nm using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[6]

## Real-Time Quantitative PCR (qPCR)

This protocol is used to detect and quantify the mRNA expression levels of target genes (e.g., Shh, Smo, Gli, GFAP).

- Cell Culture and Treatment: Culture and treat cells as described in the cell viability assay.
- RNA Extraction: Extract total RNA from the treated astrocytes using a suitable RNA isolation kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR Reaction: Prepare the qPCR reaction mixture containing cDNA template, specific primers for the target genes, and a fluorescent DNA-binding dye (e.g., SYBR Green).
- Amplification and Detection: Perform the qPCR reaction in a real-time PCR thermal cycler. The instrument monitors the fluorescence emitted during the reaction, which is proportional to the amount of amplified DNA.
- Data Analysis: Analyze the data to determine the relative expression of the target genes, often normalized to a housekeeping gene.[6]

## Western Blotting

This technique is used to detect and quantify the protein expression levels of target molecules.

- Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.

- Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the protein samples by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Shh, anti-Gli).
- Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system. The signal intensity corresponds to the level of protein expression.<sup>[6]</sup>

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